Sub-Nanomolar D4 Receptor Antagonism: 4-(4-Chlorobenzyl)morpholine-Based ML398 Outperforms Predecessor Scaffold
The 4-(4-chlorobenzyl)morpholine moiety, when incorporated into the chiral morpholine-based ML398 scaffold, yields high-potency dopamine D4 receptor antagonism with an IC50 of 130 nM and a Ki of 36 nM [1]. This compound (designated ML398) was directly compared with its predecessor compound (R)-1, which bears a phenethyl substitution pattern; ML398 (Ki = 36 nM) was equipotent to the predecessor (Ki = 42 nM) [2] while offering improved physicochemical properties (see Evidence_Item 3). The data establish that the 4-chlorobenzyl group is a validated pharmacophore element capable of achieving sub-100 nM target engagement.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 36 nM (ML398 containing 4-(4-chlorobenzyl)morpholine scaffold) |
| Comparator Or Baseline | Predecessor compound (R)-1: Ki = 42 nM |
| Quantified Difference | ML398 Ki is 14% lower (improved) than predecessor; both are sub-100 nM |
| Conditions | Radioligand binding assay; human D4 receptor |
Why This Matters
For researchers selecting a starting scaffold for D4-targeted probe development, the 4-chlorobenzyl substitution pattern is validated to deliver sub-100 nM potency comparable to or better than alternative N-substituents, reducing SAR exploration time and synthetic iteration.
- [1] Berry CB, Bubser M, Jones CK, et al. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Med Chem Lett. 2014;5(9):1060–1064. doi:10.1021/ml500267c. View Source
- [2] Berry CB, et al. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): NCBI; 2015. View Source
